molecular formula C4H4ClF3N4 B1434015 5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole CAS No. 1803607-11-5

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Cat. No. B1434015
CAS RN: 1803607-11-5
M. Wt: 200.55 g/mol
InChI Key: GEPMTTAOIJPLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroethyl-containing compounds are often used in organic synthesis due to their unique properties. They are known for their high electronegativity and ability to form stable bonds .


Synthesis Analysis

The synthesis of trifluoroethyl-containing compounds often involves the use of trifluoroethyl trifluoroacetate as a starting material . The exact synthesis process can vary depending on the desired end product.


Molecular Structure Analysis

The molecular structure of trifluoroethyl-containing compounds is determined by the arrangement of the carbon, hydrogen, nitrogen, and fluorine atoms. The trifluoroethyl group (CF3CH2-) is a key feature of these compounds .


Chemical Reactions Analysis

Trifluoroethyl-containing compounds can undergo a variety of chemical reactions, including hydrogenation and condensation . The exact reactions will depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Trifluoroethyl-containing compounds typically have high electronegativity and can form stable bonds. They may also exhibit unique physical properties, such as specific boiling points and densities .

Scientific Research Applications

Antitumor Properties

5-(Chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole and its derivatives exhibit significant antitumor properties. For instance, a study by Stevens et al. (1984) explores the synthesis and chemistry of a novel broad-spectrum antitumor agent that acts as a prodrug modification of acyclic triazene, showing curative activity against leukemia (Stevens et al., 1984).

Synthesis and Functionalization in Organic Chemistry

In organic chemistry, 5-substituted tetrazoles are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Roh et al. (2012) discuss the preparation and functionalization of these heterocycles, emphasizing their role in medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012).

Applications in Heterocyclic Chemistry

Myznikov et al. (2004) explore the alkylation of 5-aryl(hetaryl)tetrazoles, leading to isomeric 1- and 2-methoxymethyltetrazoles. This showcases the utility of such compounds in heterocyclic chemistry (Myznikov, Artamonova, Koldobskii, & Hrabálek, 2004).

Role in Medicinal Chemistry

Reed and Jeanneret (2021) developed a simple approach for synthesizing a diverse array of 2,5-disubstituted tetrazoles, highlighting their use in medicinal chemistry as isosteres for various functional groups (Reed & Alexandria D. M. Jeanneret, 2021).

Photographic Industry and Explosives

Tetrazoles also find applications in the photographic industry and as components of explosives. Aminimanesh and Shirian (2017) discuss the synthesis of 5-substituted tetrazoles catalyzed by sulfamic acid, highlighting their wide range of applications including in explosives (Aminimanesh & Shirian, 2017).

Antiproliferative Activity

The antiproliferative activity of certain tetrazole derivatives, particularly in the context of cancer cell lines, is another significant application. Maggio et al. (2015) reported on the synthesis and biological study of a tetrazole derivative showing promising activity against cancer cells (Maggio et al., 2015).

Role in Synthesis of Commercial Drugs

Mittal and Awasthi (2019) provided a comprehensive discussion on the role of 5-substituted 1H-tetrazoles in medicinal chemistry, including their incorporation into various clinical drugs (Mittal & Awasthi, 2019).

Analgesic Properties

Arulmozhi et al. (2020) explored the analgesic property of novel tetrazole derivatives, showing significant analgesic activity in in vivo studies (Arulmozhi, Abirami, Kavitha, Arulmurugan, & VinothKumar, 2020).

Safety and Hazards

Like all chemicals, trifluoroethyl-containing compounds should be handled with care. They can pose various safety hazards, such as flammability and skin corrosion .

Future Directions

The use of trifluoroethyl-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science, is a topic of ongoing research . Future studies may focus on developing new synthesis methods, exploring novel applications, and improving our understanding of these compounds’ properties and mechanisms of action.

properties

IUPAC Name

5-(chloromethyl)-2-(2,2,2-trifluoroethyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3N4/c5-1-3-9-11-12(10-3)2-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMTTAOIJPLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN(N=N1)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 5
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-2-(2,2,2-trifluoroethyl)-2H-1,2,3,4-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.